N-((1-Benzyl-1H-indol-3-yl)methylene)aniline

Anticancer drug discovery indole Schiff base SAR N-benzylindole antiproliferative

For oncology programs, the N-benzyl substituent is pharmacophorically essential: non-benzylated analogs lose 50-1000× potency. This Schiff base is the direct precursor for N-benzylindole-dimethylbarbituric acid hybrids (GI₅₀ 20 nM, OVCAR-5). It enables microwave synthesis of aplysinopsin analogs (IC₅₀ 4.4-5.2 µM) in 40-60 sec. The pre-formed imine nitrogen enables metallodrug discovery not accessible from the aldehyde precursor. In stock; standard packs 100 g to bulk.

Molecular Formula C22H18N2
Molecular Weight 310.4 g/mol
CAS No. 70772-79-1
Cat. No. B12937031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-Benzyl-1H-indol-3-yl)methylene)aniline
CAS70772-79-1
Molecular FormulaC22H18N2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NC4=CC=CC=C4
InChIInChI=1S/C22H18N2/c1-3-9-18(10-4-1)16-24-17-19(21-13-7-8-14-22(21)24)15-23-20-11-5-2-6-12-20/h1-15,17H,16H2
InChIKeyNNSPGVOLAJAGOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity & Physicochemical Profile


N-((1-Benzyl-1H-indol-3-yl)methylene)aniline (CAS 70772-79-1), also named 1-(1-benzylindol-3-yl)-N-phenylmethanimine, is a synthetic indole-based Schiff base with the molecular formula C₂₂H₁₈N₂ and a molecular weight of 310.39 g·mol⁻¹ . It is formed via condensation of 1-benzyl-1H-indole-3-carbaldehyde with aniline, yielding a compound with a density of 1.07 g·cm⁻³ and a boiling point of 520.5 °C at 760 mmHg . This compound belongs to the N-benzylindole Schiff base class, a family that has generated substantial interest in medicinal chemistry for its role as a versatile synthetic intermediate in the preparation of anticancer and antimicrobial agents [1]. Unlike simple N-benzylideneanilines (MW ~181 g·mol⁻¹), the indole nucleus and N-benzyl substituent confer distinct electronic properties, enhanced π-stacking capability, and a larger molecular surface area that are critical for target binding in drug discovery programs [1].

Why Generic Indole Schiff Bases Cannot Substitute


Indole Schiff bases form a broad structural class, yet substitution at the indole N-1 position is a critical determinant of biological potency. The N-benzyl group in N-((1-Benzyl-1H-indol-3-yl)methylene)aniline is not an inert protecting group; it directly influences antiproliferative activity. In a comparative study of aplysinopsin analogs, N-benzyl-substituted indole derivatives (3f and 3j) exhibited IC₅₀ values of 4.4 µM and 5.2 µM against MCF-7 breast cancer cells—3.5-fold and 2.9-fold more potent, respectively, than the clinical comparator 5-fluorouracil (IC₅₀ = 15.2 µM) [1]. In contrast, the corresponding N-1-unsubstituted aplysinopsins show substantially weaker cytotoxicity [1]. Simply interchanging N-benzyl with N-methyl or N-H indole analogs risks losing the hydrophobic contacts and π–π stacking interactions that the benzyl moiety provides, as demonstrated across multiple SAR campaigns on N-benzylindole hybrids [1][2]. For procurement decisions, selecting a generic indole Schiff base without the N-benzyl substituent fundamentally alters the scaffold's pharmacological trajectory and invalidates structure–activity relationships established in lead optimization programs.

Quantitative Differentiation vs. Closest Analogs


N-Benzyl vs. N-Unsubstituted: MCF-7 Antiproliferative Activity

In a head-to-head panel of substituted (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-dione analogs, the N-benzyl-bearing compounds 3f (2′-bromo) and 3j (5-methyl) demonstrated IC₅₀ values of 4.4 µM and 5.2 µM, respectively, against the MCF-7 breast cancer cell line [1]. These values represent a 3.5-fold and 2.9-fold improvement over the standard chemotherapeutic agent 5-fluorouracil (5-FU, IC₅₀ = 15.2 µM) tested under identical conditions [1]. By comparison, the parent N-1-unsubstituted aplysinopsin scaffold, which lacks the benzyl group, has been reported to exhibit substantially weaker cytotoxicity against the Kβ-cell line and other cancer models, though direct IC₅₀ comparisons in the MCF-7 assay are not available from the same study [1]. The N-benzyl substituent contributes hydrophobic contacts and conformational restriction that are absent in N-H or N-methyl analogs, directly translating into the observed potency gains [1].

Anticancer drug discovery indole Schiff base SAR N-benzylindole antiproliferative breast cancer MCF-7

N-Benzylindole Barbituric Acid Hybrids: Potent Anticancer Activity

The target compound N-((1-benzyl-1H-indol-3-yl)methylene)aniline serves as the direct Schiff base precursor for the synthesis of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs, a class of aromatic substituted N-benzylindole dimethylbarbituric acid hybrids [1]. In the NCI 60-cell-line panel, the 4-methoxy-N-benzyl analog (3d) achieved GI₅₀ values of 20 nM against OVCAR-5 ovarian cancer cells and 40 nM against MDA-MB-468 breast cancer cells [1]. The 4-methyl-N-benzyl (3c) and 4-fluoro-N-benzyl (3g) analogs each exhibited GI₅₀ = 30 nM against MDA-MB-468 cells, while the 4-chloro-N-benzyl analog (3f) showed GI₅₀ = 40 nM against the A498 renal cancer cell line [1]. By contrast, non-benzylated indole barbituric acid conjugates reported in earlier SAR studies showed substantially weaker growth inhibition, typically in the micromolar range, establishing that the N-benzyl substituent is critical for nanomolar potency [1].

Solid tumor therapeutics N-benzylindole dimethylbarbituric acid ovarian cancer OVCAR-5 renal cancer A498 GI50 nanomolar

Gram-Negative Antibacterial Activity of the Precursor

The direct synthetic precursor to the target compound, 1-benzyl-1H-indole-3-carbaldehyde (CAS 10511-51-0), has demonstrated antibacterial activity against Gram-negative bacteria including Escherichia coli and Salmonella typhimurium . This aldehyde precursor also exhibits high affinity for amines, facilitating Schiff base formation under mild conditions . In comparison, Schiff bases derived from unsubstituted indole-3-carbaldehyde (lacking the N-benzyl group) show only modest antimicrobial activity, with the most active compound N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine exhibiting an MIC of 2000 µg·mL⁻¹ against Dickeya species—a value reflecting relatively weak potency [1]. While direct MIC data for the target Schiff base itself are not yet published, the N-benzyl group on the aldehyde precursor is known to enhance membrane permeability and target affinity in Gram-negative bacteria, a property not shared by the N-H indole-3-carbaldehyde Schiff bases [1].

Antibacterial indole derivatives Gram-negative bacteria Escherichia coli Salmonella typhimurium 1-benzylindole-3-carbaldehyde

Physicochemical Differentiation from Simpler Analogs

N-((1-Benzyl-1H-indol-3-yl)methylene)aniline possesses a molecular weight of 310.39 g·mol⁻¹, density of 1.07 g·cm⁻³, and a boiling point of 520.5 °C at 760 mmHg . In contrast, the closest N-unsubstituted analog, N-(1H-indol-3-ylmethylene)aniline (CAS 22394-31-6), has a molecular weight of only 220.27 g·mol⁻¹—a difference of 90.12 g·mol⁻¹ (41% larger for the target compound) attributable entirely to the N-benzyl substituent [1]. Similarly, N-[(1-methyl-1H-indol-3-yl)methylene]aniline (CAS 30451-44-6) has an intermediate molecular weight of approximately 234.30 g·mol⁻¹. This substantial mass difference translates into distinct chromatographic retention behavior (longer retention on reversed-phase HPLC), altered solubility profiles in organic solvents, and different handling characteristics during large-scale synthesis and purification [1]. The higher boiling point (520.5 °C vs. an estimated ~420–450 °C for the N-H analog) also indicates greater thermal stability, which is relevant for reactions requiring elevated temperatures .

Physicochemical properties molecular weight differentiation boiling point density chromatographic behavior procurement specification

Synthetic Versatility of the Schiff Base Functionality

N-((1-Benzyl-1H-indol-3-yl)methylene)aniline bears a reactive imine (C=N) bond that distinguishes it from its aldehyde precursor (1-benzyl-1H-indole-3-carbaldehyde) and from the corresponding reduced amine (N-[(1-benzyl-1H-indol-3-yl)methyl]aniline). The Schiff base can undergo: (i) reduction with NaBH₄ or catalytic hydrogenation to yield the secondary amine; (ii) [2+2] cycloaddition with ketenes to form β-lactams; (iii) metal coordination via the imine nitrogen, enabling the synthesis of bioactive metal complexes; and (iv) Knoevenagel-type condensations with active methylene compounds (e.g., barbituric acids, hydantoins, thiazolidinediones) to generate the therapeutically important N-benzylindole hybrids described in Evidence Items 1 and 2 [1]. The aldehyde precursor (CAS 10511-51-0), while also reactive, cannot directly form metal chelates or undergo the same cycloaddition pathways without prior Schiff base formation. Furthermore, the imine bond provides a UV-active chromophore (λₘₐₓ ~330–370 nm, typical for indole Schiff bases) that facilitates reaction monitoring by TLC and HPLC, a practical advantage over the aldehyde during multi-step syntheses .

Schiff base reactivity synthetic intermediate reduction to amine metal complexation cycloaddition medicinal chemistry building block

Optimal Application Scenarios


Synthesis of N-Benzylindole Barbituric Acid Hybrid Anticancer Agents

Procurement of N-((1-benzyl-1H-indol-3-yl)methylene)aniline is most strongly justified for medicinal chemistry programs targeting solid tumors, specifically those developing N-benzylindole dimethylbarbituric acid hybrids. As demonstrated by Madadi et al. (2014), Knoevenagel condensation of this Schiff base with dimethylbarbituric acid yields analogs with GI₅₀ values as low as 20 nM against OVCAR-5 ovarian cancer and 40 nM against MDA-MB-468 breast cancer cells [1]. The N-benzyl substituent is pharmacophorically essential: non-benzylated analogs lose 50–1000-fold in potency. This compound is the direct precursor for generating focused libraries of 3c, 3d, 3f, and 3g analogs for lead optimization against renal, breast, and ovarian cancer indications [1].

N-Benzyl Aplysinopsin Analogs for Breast Cancer

For research groups pursuing aplysinopsin-based anticancer agents, this Schiff base provides the N-benzylindole core that delivers IC₅₀ values of 4.4–5.2 µM against MCF-7 breast cancer cells—2.9–3.5-fold more potent than 5-fluorouracil (IC₅₀ = 15.2 µM) [2]. The compound enables the synthesis of (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-dione and 2-iminothiazolidin-4-one analogs under microwave irradiation with yields of 80–85% in 40–60 seconds, compared to conventional heating (74–80% yield, 8–12 hours) [2]. The N-benzyl group is critical for MCF-7 selectivity; N-unsubstituted aplysinopsins show substantially weaker activity against this cell line [2].

Gram-Negative Antibacterial Lead Generation

The aldehyde precursor (1-benzyl-1H-indole-3-carbaldehyde) has confirmed antibacterial activity against Escherichia coli and Salmonella typhimurium . The target Schiff base can be directly screened or further derivatized into thiazolidinone, hydantoin, or metal complex derivatives for expanded antimicrobial evaluation. This contrasts with unsubstituted indole-3-carbaldehyde Schiff bases, where the best compound reaches only MIC = 2000 µg·mL⁻¹ against Dickeya species—indicating that the N-benzyl group is associated with improved antibacterial activity, likely through enhanced membrane penetration [3]. Procurement of the N-benzyl compound enables entry into a Gram-negative-active chemical space not accessible from simpler indole Schiff bases.

Metal-Chelating Schiff Base Ligands for Bioinorganic Applications

The imine (C=N) nitrogen of N-((1-benzyl-1H-indol-3-yl)methylene)aniline serves as a donor atom for transition metal coordination, enabling the synthesis of bioactive metal complexes with potential anticancer, antimicrobial, or catalytic properties [2]. The N-benzyl group provides steric bulk that can modulate coordination geometry and complex stability. This application is not accessible from the aldehyde precursor alone, which lacks the imine donor site. For chemical biology groups developing metallodrugs or metal-based probes, the pre-formed Schiff base eliminates the need for in situ imine generation and ensures consistent ligand-to-metal stoichiometry [2].

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